3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide
Description
Nomenclature and Classification
The nomenclature of 3-{6-Methylimidazo[2,1-b]thiazol-3-yl}propanoic acid hydrobromide follows systematic organic chemistry naming conventions that accurately describe its complex molecular structure. The compound is classified as a heterocyclic carboxylic acid derivative with specific positional descriptors that define the exact arrangement of substituents and functional groups.
According to chemical databases and supplier specifications, this compound is recognized under several systematic names that reflect different aspects of its molecular architecture. The primary designation emphasizes the imidazo[2,1-b]thiazole ring system as the core structural element, with the propanoic acid chain attached at the 3-position of this bicyclic framework. The methyl group occupies the 6-position of the imidazothiazole ring system, providing specific structural identification.
Alternative nomenclature systems may refer to this compound using variations in punctuation and spacing, but the essential structural descriptors remain consistent across different chemical databases and research publications. The hydrobromide designation indicates the salt form of the compound, which is the standard form used in research applications due to enhanced stability and solubility characteristics compared to the free acid form.
Historical Context and Development
The development of 3-{6-Methylimidazo[2,1-b]thiazol-3-yl}propanoic acid hydrobromide represents part of the broader evolution in heterocyclic chemistry that has occurred over recent decades. Imidazothiazole derivatives have emerged as compounds of significant interest due to their unique structural properties and potential applications in various research fields.
The synthesis and characterization of compounds featuring the imidazo[2,1-b]thiazole core structure have been facilitated by advances in synthetic methodology and analytical techniques. The specific compound under examination appears to be a relatively recent addition to the available chemical research inventory, as evidenced by its inclusion in modern chemical supplier catalogs and databases.
Research into imidazothiazole derivatives has been driven by the recognition that these fused ring systems possess unique electronic and steric properties that differentiate them from simpler heterocyclic compounds. The development of efficient synthetic routes to access these complex molecular architectures has enabled researchers to explore their potential applications across multiple disciplines.
Significance in Academic Research
The research significance of 3-{6-Methylimidazo[2,1-b]thiazol-3-yl}propanoic acid hydrobromide stems from its position within the broader context of heterocyclic chemistry and its potential utility as a building block for more complex molecular constructions. Academic research institutions and chemical companies have recognized the value of this compound class for various synthetic and analytical applications.
Studies involving imidazothiazole derivatives have demonstrated the importance of these compounds in exploring structure-activity relationships and understanding the fundamental principles governing heterocyclic reactivity. The specific substitution pattern present in this compound provides researchers with opportunities to investigate how different functional groups influence molecular behavior and properties.
The compound's availability through multiple commercial suppliers indicates sustained research interest and demand within the academic community. Research groups focusing on heterocyclic synthesis, medicinal chemistry, and materials science have found value in accessing this particular molecular framework for their investigations.
Chemical Formula and Molecular Weight
The molecular formula of 3-{6-Methylimidazo[2,1-b]thiazol-3-yl}propanoic acid hydrobromide is consistently reported as C₉H₁₁BrN₂O₂S across multiple authoritative chemical databases and supplier specifications. This formula accurately reflects the complete composition of the hydrobromide salt form, including all constituent atoms present in the final compound.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₉H₁₁BrN₂O₂S | |
| Molecular Weight | 291.16-291.17 g/mol | |
| Chemical Abstracts Service Number | 1394040-73-3 | |
| Molecular Data Laboratory Number | MFCD22378686 |
The molecular weight calculations consistently place this compound at approximately 291.16 to 291.17 grams per mole, with slight variations in the reported decimal places reflecting different calculation methodologies or rounding conventions employed by various chemical databases. These values account for the complete hydrobromide salt structure, including the bromide anion that forms the ionic association with the protonated carboxylic acid group.
The elemental composition breakdown reveals nine carbon atoms forming the backbone structures, eleven hydrogen atoms distributed across the ring systems and side chains, one bromine atom from the hydrobromide salt formation, two nitrogen atoms within the imidazole ring, two oxygen atoms from the carboxylic acid functionality, and one sulfur atom incorporated into the thiazole ring system.
IUPAC Naming Conventions
The International Union of Pure and Applied Chemistry naming system for 3-{6-Methylimidazo[2,1-b]thiazol-3-yl}propanoic acid hydrobromide follows established protocols for complex heterocyclic compounds containing multiple functional groups and substituents. The systematic name construction begins with identification of the principal functional group, which in this case is the carboxylic acid moiety.
According to IUPAC conventions, the compound name is constructed as "3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanoic acid" for the free acid form, with the addition of "hydrobromide" to indicate the salt formation. This naming approach prioritizes the carboxylic acid as the principal functional group while treating the imidazothiazole ring system as a complex substituent attached to the propanoic acid backbone.
The bracketed notation "[2,1-b]" within the name specifies the exact fusion pattern between the imidazole and thiazole rings, indicating the precise connectivity that distinguishes this particular isomer from other possible fusion arrangements. The positional descriptors "6-methyl" and "3-yl" provide unambiguous identification of where the methyl substituent and propanoic acid attachment points are located within the bicyclic framework.
Alternative IUPAC naming approaches may present the compound name with slight variations in formatting or punctuation, but the essential structural descriptors remain consistent. Some databases present the name with semicolon separation between the acid and salt components, as in "3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanoic acid;hydrobromide". These variations reflect different conventions for presenting salt forms within systematic nomenclature systems while maintaining the fundamental accuracy of the structural description.
Properties
IUPAC Name |
3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S.BrH/c1-6-4-11-7(2-3-8(12)13)5-14-9(11)10-6;/h4-5H,2-3H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRFITOVNDMHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-73-3 | |
| Record name | Imidazo[2,1-b]thiazole-3-propanoic acid, 6-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Free-Radical Bromination of Imidazo[2,1-b]thiazole Esters
A crucial step reported in the literature involves the free-radical bromination of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate using N-bromosuccinimide (NBS) to afford ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate, a versatile intermediate for further functionalization.
- Reagents: NBS, radical initiator (e.g., AIBN), solvent (often CCl4 or similar).
- Conditions: Reflux under inert atmosphere, controlled temperature to favor selective bromination.
- Outcome: Selective bromination at the methyl substituent to form bromomethyl derivative.
This intermediate enables subsequent nucleophilic substitution reactions to introduce amino acid side chains or other functional groups.
Coupling with Chiral Auxiliaries and Amino Acid Derivatives
The bromomethyl intermediate is then coupled with chiral auxiliaries such as Schöllkopf's reagent or amino acid esters (e.g., diethyl (Boc-amino)malonate) to build the amino acid side chain at the 3-position.
- Method: Nucleophilic substitution of bromide by amino acid derivatives.
- Follow-up: Acidic hydrolysis of ester groups to yield free acid.
- Result: Formation of heterocyclic analogs of α-amino acids, including 3-substituted propanoic acid derivatives.
This method allows for stereoselective or racemic synthesis depending on the auxiliary and conditions used.
Formation of Hydrobromide Salt
The free acid obtained is converted to the hydrobromide salt by treatment with hydrobromic acid or equivalent bromide sources.
- Purpose: Enhances compound stability, solubility, and handling.
- Typical conditions: Dissolution of free acid in suitable solvent followed by addition of hydrobromic acid under controlled temperature.
Detailed Reaction Scheme and Data Table
Research Findings and Optimization Notes
- Selectivity: The free-radical bromination step is critical and requires careful control to avoid over-bromination or side reactions. Using NBS with radical initiators under mild reflux conditions achieves high selectivity for the methyl group adjacent to the heterocycle.
- Chiral Control: Employing Schöllkopf's chiral auxiliary allows access to enantiomerically enriched amino acid derivatives, which is valuable for biological activity studies.
- Yield: Reported yields for bromination and coupling steps typically range from 60% to 85%, depending on purification methods and reaction scale.
- Salt Formation: Hydrobromide salts are preferred for their enhanced crystalline properties and ease of purification.
Summary of Preparation Method Advantages
| Feature | Description |
|---|---|
| Versatility | Bromomethyl intermediate enables diverse functionalizations |
| Stereoselectivity | Chiral auxiliaries provide access to enantiopure products |
| Scalability | Reactions use common reagents and conditions suitable for scale-up |
| Stability | Hydrobromide salt form improves compound handling and storage |
Chemical Reactions Analysis
Types of Reactions
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether.
Substitution: Nucleophilic substitution reactions can occur at the bromide position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted imidazothiazole derivatives.
Scientific Research Applications
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Functional Group Impact on Bioactivity
- Halogenation: Chlorinated phenylpropanoic acid derivatives (e.g., compounds 1–3 in ) exhibit selective antimicrobial activity, suggesting halogenation enhances target binding. In contrast, brominated imidazothiazoles (e.g., ) are often intermediates or probes for further functionalization .
- Heterocyclic Modifications : The presence of thienyl () or cyclopropyl () groups alters electronic properties and solubility. For instance, cyclopropyl groups may improve metabolic stability compared to methyl .
- Salt Forms : Hydrobromide (target compound) and hydrochloride salts () enhance solubility, critical for in vitro assays. However, the choice of counterion may affect crystallization and stability .
Biological Activity
The compound 3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide is a derivative of imidazo[2,1-b]thiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃BrN₄OS
- Molar Mass : 305.22 g/mol
- CAS Number : 53572-98-8
This compound features a thiazole ring fused with an imidazole structure, contributing to its unique chemical properties and biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[2,1-b]thiazole derivatives. Specifically, compounds within this class have shown promising inhibitory effects against various pathogens:
- Dihydrofolate Reductase Inhibition : Compounds similar to this compound have demonstrated potent inhibition of the dihydrofolate reductase (DHFR) enzyme. This enzyme is crucial in the folate synthesis pathway in bacteria and protozoa, making it a target for antimicrobial drug development .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 22 | 0.5 | DHFR |
| Compound 23 | 0.7 | DHFR |
Antitumor Activity
Imidazo[2,1-b]thiazole derivatives have also been investigated for their antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase in cancer cell lines.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins contribute to the apoptotic effects observed in tumor cells .
Antiviral Activity
The antiviral efficacy of imidazo[2,1-b]thiazole derivatives has been documented against several viruses. For instance:
- Coxsackie B4 Virus : Certain derivatives exhibited significant antiviral activity against Coxsackie B4 virus in vitro .
| Virus | Compound | Effectiveness |
|---|---|---|
| Coxsackie B4 | 5d | Effective |
| Feline herpes virus | 6d | Effective |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As noted earlier, inhibition of key enzymes like DHFR disrupts metabolic pathways essential for pathogen survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial and cancer cells.
- Interference with DNA Synthesis : The structural similarity to nucleobases allows for potential interference with nucleic acid synthesis.
Study on Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various imidazo[2,1-b]thiazole derivatives, researchers synthesized several analogs and tested them against a panel of bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Clinical Relevance
A clinical trial evaluated the safety and efficacy of a related imidazo[2,1-b]thiazole compound in patients with resistant bacterial infections. The trial reported a significant reduction in infection rates among treated patients compared to controls .
Q & A
Q. Key Considerations :
- Solvent choice (1,4-dioxane vs. THF) impacts bromination efficiency.
- Coupling agents like HATU with Hunig’s base improve amidation yields (60–85%) .
How is the purity and structural integrity of this compound confirmed?
Analytical workflows include:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : [M+1] peaks (e.g., m/z = 261.2 for intermediates) validate molecular weights .
- Elemental Analysis : Matches between calculated and experimental C/H/N/S values ensure purity (>95%) .
- HPLC-UV : Purity assessment using C18 columns and UV detection at 254 nm .
What methodologies are used to evaluate the bioactivity of this compound?
Q. Antioxidant Activity :
- DPPH Radical Scavenging : Analogous imidazo[2,1-b]thiazoles show 60–97% inhibition. For example, 4e (phenol derivative) achieves 97% radical absorption .
- Dose-Response Analysis : IC50 values calculated via nonlinear regression .
Q. Enzyme Inhibition :
- Acetylcholinesterase (AChE) Assay : Ellman’s method with DTNB reagent; IC50 determined spectrophotometrically (e.g., 4d-f derivatives) .
Q. Antimicrobial Screening :
- Broth Microdilution : MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
How can stereochemical considerations be addressed in the synthesis of derivatives?
- Chiral Auxiliaries : Schollkopf’s reagent enables enantioselective synthesis of α-aminoadipic acid analogs. Boc-protected intermediates allow resolution via chiral HPLC .
- Asymmetric Catalysis : Transition metal catalysts (e.g., Ru-BINAP) for hydrogenation of prochiral ketones .
- Racemic Resolution : Enzymatic hydrolysis using lipases or esterases .
Example : Ethyl 6-[(2S)-2-amino-3-methoxy-3-oxopropyl]imidazo[2,1-b]thiazole-5-carboxylate is resolved via acidic hydrolysis to yield enantiopure products .
What are the challenges in optimizing reaction yields during synthesis?
- Bromination Efficiency : Excess NBS (1.2–1.5 eq.) and prolonged reflux (12–24 hrs) improve bromomethyl yields .
- Coupling Reactions : Moisture-sensitive conditions (dry DMF) and inert atmospheres (N2/Ar) prevent side reactions .
- Hydrolysis Control : LiOH concentration (2–3 eq.) balances hydrolysis rate and decarboxylation risk .
Q. Process Optimization :
- Design of Experiments (DoE) to optimize temperature, solvent, and reagent ratios .
- Table 1 : Reaction yield optimization for key steps:
| Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Bromination | NBS (1.3 eq.), 1,4-dioxane, 80°C | 70–80% | |
| Amide Coupling | HATU (1.1 eq.), DIPEA (2 eq.) | 60–85% | |
| Ester Hydrolysis | LiOH (2.5 eq.), THF/H2O (3:1) | 85–90% |
How are computational methods applied to study structure-activity relationships (SAR)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., AChE active site) .
- DFT Calculations : Optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .
- QSAR Models : Regression analysis links substituent electronic parameters (Hammett σ) to bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
